molecular formula C19H18N4O B11415416 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(2-ethylphenyl)-1H-pyrrol-3(2H)-one

5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(2-ethylphenyl)-1H-pyrrol-3(2H)-one

Katalognummer: B11415416
Molekulargewicht: 318.4 g/mol
InChI-Schlüssel: VTOILNYSDRDWJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-4-(1H-benzo[d]imidazol-2-yl)-1-(2-ethylphenyl)-1H-pyrrol-3(2H)-one is a heterocyclic compound featuring a pyrrolone core fused with a benzimidazole moiety and substituted with a 2-ethylphenyl group. The pyrrolone ring contributes to hydrogen-bonding interactions, while the 2-ethylphenyl substituent may enhance lipophilicity, influencing bioavailability and target binding.

Eigenschaften

Molekularformel

C19H18N4O

Molekulargewicht

318.4 g/mol

IUPAC-Name

4-(1H-benzimidazol-2-yl)-1-(2-ethylphenyl)-5-imino-2H-pyrrol-3-ol

InChI

InChI=1S/C19H18N4O/c1-2-12-7-3-6-10-15(12)23-11-16(24)17(18(23)20)19-21-13-8-4-5-9-14(13)22-19/h3-10,20,24H,2,11H2,1H3,(H,21,22)

InChI-Schlüssel

VTOILNYSDRDWJO-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=CC=C1N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-1-(2-ETHYLPHENYL)-2,3-DIHYDRO-1H-PYRROL-3-ONE typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the pyrrolone ring through cyclization of appropriate precursors.

    Amination Reactions: Introduction of the amino group using reagents like ammonia or amines under specific conditions.

    Benzodiazole Formation: Construction of the benzodiazole moiety through condensation reactions.

Industrial Production Methods

Industrial production methods may involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and catalytic processes may be employed.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzodiazole or pyrrolone rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. They may include various substituted benzodiazole and pyrrolone derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Enzyme Inhibition: Studied for their ability to inhibit specific enzymes.

    Antimicrobial Activity: Potential use as antimicrobial agents.

Medicine

    Drug Development: Investigated for their potential as therapeutic agents in treating various diseases.

    Diagnostic Agents: Used in the development of diagnostic tools.

Industry

    Material Science:

    Agriculture: Studied for their use as agrochemicals.

Wirkmechanismus

Der Wirkungsmechanismus von 5-Amino-4-(1H-Benzo[d]imidazol-2-yl)-1-(2-Ethylphenyl)-1H-pyrrol-3(2H)-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann an die aktive Stelle eines Enzyms binden und so dessen Aktivität hemmen, oder mit einem Rezeptor interagieren und so seine Signalwege modulieren. Diese Wechselwirkungen werden durch die in der Verbindung vorhandenen funktionellen Gruppen vermittelt, die Wasserstoffbrückenbindungen, hydrophobe Wechselwirkungen und andere nicht-kovalente Wechselwirkungen mit den Zielmolekülen bilden können.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally analogous derivatives, focusing on substituent effects, molecular properties, and reported activities.

Table 1: Structural and Pharmacological Comparison of Benzimidazole-Pyrrolone Derivatives

Compound Name (Substituent R) Molecular Formula Molecular Weight (g/mol) Key Features/Activities References
Target: 1-(2-Ethylphenyl) C₁₉H₁₇N₃O 303.36* Enhanced lipophilicity; unexplored bioactivity. -
1-Phenyl (CAS 64532-07-6) C₁₇H₁₃N₃O 275.31 Structural prototype; no reported bioactivity.
1-(4-Bromophenyl) (CAS 880447-06-3) C₁₇H₁₃BrN₄O 369.20 Halogen substitution; supplier data only.
1-(2,4-Dichlorophenyl) C₁₇H₁₂Cl₂N₄O 343.20 Electron-withdrawing groups; potential solubility limitations.
1-(4-Fluorophenyl) (CAS 459137-97-4) C₁₇H₁₃FN₄O 308.31 Moderate polarity; uncharacterized activity.
1-(3,4-Dimethoxyphenethyl) (CAS 213251-03-7) C₂₁H₂₂N₄O₃ 378.40 Bulky substituent; possible CNS permeability.
1-(4-Methoxyphenyl) (CAS 459137-96-3) C₁₈H₁₆N₄O₂ 336.35 Methoxy group may improve metabolic stability.

*Calculated based on analogous structures.

Key Findings from Comparative Analysis

Substituent Effects on Lipophilicity and Solubility: The 2-ethylphenyl group in the target compound increases lipophilicity compared to smaller substituents like phenyl or halogenated aryl groups . This may enhance membrane permeability but could reduce aqueous solubility.

Pharmacological Potential: While direct activity data for the target compound are lacking, structurally related benzimidazole-pyrrolones have shown enzyme-inhibitory properties. Halogenated derivatives (e.g., 4-bromo- or 2,4-dichlorophenyl) are common in antimicrobial agents, though their efficacy in this series remains unverified .

Synthetic Accessibility :

  • The synthesis of benzimidazole-pyrrolones typically involves condensation reactions between benzimidazole precursors and pyrrolone intermediates, as seen in analogs like 1-(3-chloro-4-methoxyphenyl)-5-oxopyrrolidine derivatives .
  • Substituents like ethylphenyl may require tailored coupling reagents or protecting-group strategies to avoid steric hindrance during synthesis.

Biologische Aktivität

5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(2-ethylphenyl)-1H-pyrrol-3(2H)-one is a compound of significant interest due to its diverse biological activities, particularly in the field of cancer therapy. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrrole ring, an imidazole moiety, and an ethylphenyl group. Its molecular formula is C18H19N3C_{18}H_{19}N_3, and it exhibits unique properties that contribute to its biological activities.

Anticancer Activity

Research indicates that derivatives of 5-amino-4-(1H-benzo[d]imidazol-2-yl)-phenyl-1,2-dihydro-pyrrol-3-ones have been identified as potent inhibitors of fibroblast growth factor receptor 1 (FGFR1), which is crucial in tumorigenesis. The compound demonstrated an IC50 value of 3.5 μM against FGFR1 kinase activity, with some derivatives showing even lower IC50 values of 0.63 μM and 0.32 μM respectively .

Table 1: Inhibition Potency Against FGFR1

Compound NameIC50 (μM)Cell Line TestedNotes
5-amino-4-(1H-benzo[d]imidazol-2-yl)-phenyl-1,2-dihydro-pyrrol-3-one3.5-Initial compound
5-amino-1-(3-hydroxy-phenyl)-4-(6-methyl-1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one0.63KG1High potency
5-amino-4-(1H-benzoimidazol-2-yl)-1-(3-hydroxy-phenyl)-1,2-dihydro-pyrrol-3-one0.32KG1Highest potency

The mechanism by which these compounds exert their anticancer effects primarily involves the inhibition of FGFR signaling pathways, which are often dysregulated in various cancers. By blocking this pathway, the compounds can hinder tumor growth and proliferation.

Structure-Activity Relationship (SAR)

The effectiveness of the compound can be attributed to specific structural features. Variations in the substituents on the imidazole and pyrrole rings significantly influence biological activity. For instance, modifications to the phenolic group have shown to enhance potency against cancer cell lines .

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Hydroxyl group on phenyl ringIncreases FGFR inhibition
Methyl substitution on imidazoleEnhances cytotoxicity

Case Studies

Several studies have investigated the biological effects of this compound in vitro and in vivo:

  • In Vitro Studies : The compound exhibited potent antiproliferative effects against various cancer cell lines, including KG1 myeloma cells, with IC50 values ranging from 5.6 μM to 9.3 μM for different derivatives .
  • In Vivo Studies : Animal models treated with these compounds showed significant tumor reduction compared to control groups, highlighting their potential as therapeutic agents in cancer treatment.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.